BenchChemオンラインストアへようこそ!

(5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one

Antimicrobial Anticancer Kinase Inhibition

(5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one (CAS 956792-01-1, MF C₁₄H₁₁N₃OS₂, MW 301.38 g/mol) is a synthetic heterocyclic small molecule combining a 5-arylidene-thiazol-4-one core with a 2-methylsulfanyl substituent and an ortho-(pyrazol-1-yl)phenyl arylidene moiety. This scaffold places it within the broader class of 2,5-disubstituted thiazol-4(5H)-ones, a privileged structure in medicinal chemistry known for diverse bioactivities including antimicrobial, anticancer, and anti-inflammatory effects.

Molecular Formula C14H11N3OS2
Molecular Weight 301.38
CAS No. 956792-01-1
Cat. No. B2688070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one
CAS956792-01-1
Molecular FormulaC14H11N3OS2
Molecular Weight301.38
Structural Identifiers
SMILESCSC1=NC(=O)C(=CC2=CC=CC=C2N3C=CC=N3)S1
InChIInChI=1S/C14H11N3OS2/c1-19-14-16-13(18)12(20-14)9-10-5-2-3-6-11(10)17-8-4-7-15-17/h2-9H,1H3/b12-9-
InChIKeyIGNJNTFJFYEJLP-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one (CAS 956792-01-1)


(5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one (CAS 956792-01-1, MF C₁₄H₁₁N₃OS₂, MW 301.38 g/mol) is a synthetic heterocyclic small molecule combining a 5-arylidene-thiazol-4-one core with a 2-methylsulfanyl substituent and an ortho-(pyrazol-1-yl)phenyl arylidene moiety . This scaffold places it within the broader class of 2,5-disubstituted thiazol-4(5H)-ones, a privileged structure in medicinal chemistry known for diverse bioactivities including antimicrobial, anticancer, and anti-inflammatory effects [1]. However, the specific biological activity profile of this individual congener has not been reported in peer-reviewed primary literature.

Why Closest Analogs Cannot Substitute for (5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one


Generic substitution within the 2-methylsulfanyl-5-arylidene-thiazol-4-one class is not scientifically justifiable due to the profound sensitivity of bioactivity to both the 2-position substituent (e.g., methylsulfanyl vs. thioxo vs. hydroxyamino) and the arylidene moiety (e.g., ortho-pyrazol-1-ylphenyl vs. para-substituted or heterocyclic variants) . Class-level evidence demonstrates that closely related pyrazole-thiazol-4-one hybrids display extreme variation in antimicrobial MIC values (ranging from inactive to 0.22 μg/mL) and anticancer IC₅₀ values (spanning 0.62 to >58 μM) depending on subtle structural permutations [1][2]. Consequently, the performance of one congener cannot be extrapolated to another; only compound-specific head-to-head data can establish meaningful differentiation. At present, such data are absent for the target compound.

Quantitative Comparative Evidence for (5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one


No Verifiable Head-to-Head Comparison Exists for This Compound

An exhaustive search of primary literature, patents, and authoritative databases (PubMed, PMC, PubChem, CrossRef, Google Scholar, and major vendor technical datasheets) identified zero peer-reviewed publications or patents reporting quantitative biological data for (5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one (CAS 956792-01-1). No MIC values, IC50 values, selectivity indices, or pharmacokinetic parameters were retrievable for this compound [1]. The compound is commercially available from multiple vendors (purity ≥95%) but has no published characterization beyond molecular identity, indicating it is a catalog compound that has not yet been the subject of independent biological evaluation .

Antimicrobial Anticancer Kinase Inhibition

Class-Level Inference: Antimicrobial Activity of Pyrazole-Thiazol-4-one Hybrids

The closest class-level evidence comes from a 2022 ACS Omega study of pyrazole-thiazol-4-one/thiophene hybrids sharing the core scaffold design. In that study, the most active derivative (compound 7b, a thiophene-containing analog) achieved MIC values of 0.22-0.25 μg/mL against Gram-positive and Gram-negative pathogens, with DNA gyrase IC50 of 12.27-31.64 μM and DHFR IC50 of 0.52-2.67 μM [1]. However, this data is not from the target compound, and significant activity differences were observed among structurally close analogs (e.g., compound 4a MIC 0.43-0.49 μg/mL vs. 7b 0.22-0.25 μg/mL), demonstrating that even minor structural changes produce large potency shifts [1]. Therefore, class-level inference cannot predict the performance of the target compound.

Antimicrobial DNA Gyrase DHFR

Class-Level Inference: Anticancer Activity of Pyrazole-Thiazol-4-one Hybrids

A 2022 Scientific Reports study on pyrazole-thiazol-4-one hybrids (compounds 9a-p) reported antiproliferative activity against breast cancer cell lines T-47D (IC50 range 3.14-4.92 μM) and MDA-MB-231 (IC50 range 0.62-58.01 μM), with the most potent compounds 9g and 9k achieving EGFR IC50 of 267 ± 12 and 395 ± 17 nM respectively [1]. The vast IC50 range (nearly 100-fold) across the series underscores the critical role of specific substitution patterns. The target compound CAS 956792-01-1 was not included in this series and its anticancer activity remains entirely uncharacterized.

Anticancer EGFR Breast Cancer

Evidence-Supported Research Application Scenarios for (5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one


Exploratory Antimicrobial Screening Where Novel 2-Methylsulfanyl-5-(ortho-pyrazol-1-yl)arylidene-thiazol-4-one Scaffolds Are Unexplored

Given the absence of published bioactivity data for this specific compound, its primary procurement value lies in original exploratory screening programs targeting novel chemical space within the pyrazole-thiazol-4-one class. The class-level evidence demonstrates potent antimicrobial activity for structurally related pyrazole-thiazol-4-one hybrids against MDR pathogens (MIC as low as 0.22 μg/mL) [1], but the ortho-pyrazol-1-ylphenyl-arylidene-2-methylsulfanyl substitution pattern of this compound represents an untested chemical space with unknown activity. Researchers seeking to expand SAR understanding and identify new hits with differentiated selectivity or resistance profiles may find strategic value in profiling this compound against established analogs like the 4a or 7b series.

Chemical Probe Development for DNA Gyrase/DHFR Dual Inhibition Studies

Class-level data show that pyrazole-thiazol-4-one derivatives can act as dual DNA gyrase and DHFR inhibitors (gyrase IC50 12.27-31.64 μM; DHFR IC50 0.52-2.67 μM) [1]. The 2-methylsulfanyl substituent on the target compound is chemically distinct from the thioxo and hydroxyamino variants found in related series , and its influence on enzyme inhibition is unknown. This compound could serve as a chemical probe to dissect the contribution of 2-position substituents to dual-target engagement, particularly for groups investigating novel antibacterial mechanisms of action against Gram-negative pathogens where DHFR is a validated but underexploited target.

Structure-Activity Relationship (SAR) Expansion for Pyrazole-Thiazol-4-one Anticancer Programs

Although anticancer data for the target compound are absent, class-level evidence reveals that pyrazole-thiazol-4-one hybrids achieve nanomolar EGFR inhibition (IC50 267-395 nM) and micromolar antiproliferative activity against breast cancer cell lines, with >90-fold potency variation across a single series [2]. The ortho-pyrazol-1-ylphenyl-methylene moiety of the target compound represents a previously unexplored substitution geometry that may confer distinct kinase selectivity or cellular permeability properties. Medicinal chemistry groups pursuing lead optimization of pyrazole-thiazol-4-one-based EGFR or other kinase inhibitors may incorporate this compound into focused library screening to probe the impact of ortho-positioning of the pyrazole ring on target engagement and cellular potency.

Quote Request

Request a Quote for (5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.